Alldimycin B
Description
Alldimycin B is an anthracycline antibiotic isolated from Streptomyces species, notably Streptomyces purpurascens and Streptomyces violaceus. It belongs to the rhodomycin group, characterized by a tetracyclic aglycone (e.g., rhodomycinone) linked to amino sugars via glycosidic bonds . Key structural features include:
- Aglycone: α2-rhodomycinone, identified via acid hydrolysis of this compound .
- Sugar moieties: L-Rhodosamine and 2-deoxy-L-fucose, though initial reports suggested only Rhodosamine was present .
- Physicochemical properties: Rf value of 0.17 in CHCl3:MeOH:NH3 solvent system; UV–vis absorption peak at 497 nm .
This compound exhibits moderate antibacterial activity against Gram-positive bacteria and antitumor effects, though its clinical applications remain underexplored compared to widely used anthracyclines like doxorubicin .
Properties
CAS No. |
97605-82-8 |
|---|---|
Molecular Formula |
C36H48N2O12 |
Molecular Weight |
700.8 g/mol |
IUPAC Name |
7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C36H48N2O12/c1-8-36(46)14-23(49-24-12-19(37(4)5)30(41)15(2)47-24)17-11-18-26(34(45)29-22(40)10-9-21(39)28(29)32(18)43)33(44)27(17)35(36)50-25-13-20(38(6)7)31(42)16(3)48-25/h9-11,15-16,19-20,23-25,30-31,35,39-42,44,46H,8,12-14H2,1-7H3 |
InChI Key |
JBKZSVYMGSDYJL-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)O)N(C)C)O)C(=O)C5=C(C=CC(=C5C3=O)O)O)OC6CC(C(C(O6)C)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)O)N(C)C)O)C(=O)C5=C(C=CC(=C5C3=O)O)O)OC6CC(C(C(O6)C)O)N(C)C)O |
Synonyms |
alldimycin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Anthracycline Compounds
Structural and Functional Differences
Key Observations:
- Sugar Diversity: this compound uniquely combines Rhodosamine and deoxyfucose, unlike IT-62-B, which contains daunosamine and cinerulose . This difference may influence cellular uptake and target specificity.
Pharmacological and Mechanistic Insights
- Antibacterial Activity : this compound and Rhodomycin A share moderate Gram-positive activity, likely due to shared Rhodosamine-deoxyfucose sugars disrupting cell wall synthesis .
- Structural Ambiguities : Discrepancies exist in this compound’s sugar composition, with some studies detecting deoxyfucose , suggesting possible analogs or isolation variances.
Q & A
Basic Research Question
- Methodology :
- Follow standardized synthetic pathways (e.g., modular polyketide synthase systems for macrolide antibiotics) with purification via HPLC or column chromatography.
- Validate purity using NMR (>95% purity threshold), mass spectrometry, and X-ray crystallography for structural confirmation .
- Document detailed experimental conditions (solvents, catalysts, reaction times) in supplementary materials to enable replication .
What spectroscopic and chromatographic techniques are critical for characterizing novel derivatives of this compound?
Basic Research Question
- Methodology :
- Use high-resolution mass spectrometry (HRMS) for molecular formula determination.
- Employ 2D-NMR (COSY, HSQC, HMBC) to resolve complex stereochemistry.
- Compare retention times and UV profiles with known standards via UPLC .
- For novel compounds, include crystallographic data in supplementary files .
How can researchers design experiments to resolve contradictory data on this compound’s mechanism of action across bacterial strains?
Advanced Research Question
- Methodology :
- Apply PICO framework (Population: bacterial strains; Intervention: this compound; Comparison: control antibiotics; Outcome: MIC/MBC values) to standardize variables .
- Use RNA-seq or proteomics to identify strain-specific target expression differences.
- Conduct in vitro binding assays (e.g., surface plasmon resonance) to quantify target affinity variations .
- Statistically analyze contradictions using ANOVA with post-hoc tests, reporting p-values <0.05 .
What ethical and statistical considerations are essential for preclinical studies of this compound in animal models?
Advanced Research Question
- Methodology :
- Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant): Ensure sample sizes are justified via power analysis and approved by institutional ethics boards .
- Use randomized block designs to control for genetic variability in animal cohorts.
- Report survival curves with Kaplan-Meier analysis and Cox proportional hazards models .
How should researchers optimize bioassays to assess this compound’s efficacy against biofilm-forming pathogens?
Advanced Research Question
- Methodology :
- Standardize biofilm growth conditions (e.g., CDC biofilm reactor) and quantify biomass via crystal violet assays.
- Test this compound in combination with biofilm-disrupting agents (e.g., DNase I) using checkerboard synergy assays .
- Validate results across ≥3 independent replicates, reporting SEM and confidence intervals .
What strategies mitigate reproducibility challenges in this compound’s in vivo pharmacokinetic studies?
Advanced Research Question
- Methodology :
How can systematic literature reviews identify gaps in this compound’s resistance profile?
Basic Research Question
- Methodology :
What computational approaches predict this compound’s binding affinity to ribosomal targets?
Advanced Research Question
- Methodology :
How should researchers address discrepancies in this compound’s cytotoxicity thresholds across cell lines?
Advanced Research Question
- Methodology :
What guidelines ensure rigorous reporting of this compound’s structure-activity relationship (SAR) studies?
Basic Research Question
- Methodology :
- Tabulate SAR data (e.g., substituent groups vs. MIC values) with precise instrument precision (±0.1 μg/mL) .
- Use hierarchical clustering or PCA to identify pharmacophore patterns.
- Adhere to Beilstein Journal of Organic Chemistry standards for spectral data deposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
